5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete halogenation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibition, where the compound can interfere with the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar halogen substituents.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine substituent but shares the bromine atom.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Contains only the iodine substituent.
Uniqueness
5-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-10(13)9-3-8(12)4-14-11(9)15/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIVEJIABAJFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1N=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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